1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
Description
The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a structurally complex molecule featuring:
- A piperidine ring substituted with a 1,2,4-oxadiazole moiety bearing a 2-fluorophenyl group.
- A thioether linkage connecting the piperidine to a 4-fluorophenyl group.
- A ketone functional group at the ethanone position.
Its synthesis likely involves coupling α-halogenated ketones with heterocyclic intermediates, as seen in analogous compounds (e.g., triazole-thioether derivatives in ).
Properties
IUPAC Name |
1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2S/c23-16-7-9-17(10-8-16)30-14-21(28)27-11-3-4-15(13-27)12-20-25-22(26-29-20)18-5-1-2-6-19(18)24/h1-2,5-10,15H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHSCFQVBBNAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a derivative of the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a 1,2,4-oxadiazole ring, which is linked to a piperidine moiety and a thioether group. The presence of fluorine substituents enhances the lipophilicity and bioavailability of the compound.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole core have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that derivatives with similar structures demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis .
| Compound | Target | IC50 (µM) |
|---|---|---|
| 1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine | TS | 0.47 - 1.4 |
| Novel oxadiazole derivative | HeLa cells | 2.76 |
| Novel oxadiazole derivative | PRXF 22Rv1 | 9.27 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives possess better activity against gram-positive bacteria compared to gram-negative strains. For example, synthesized compounds demonstrated effective inhibition against Bacillus cereus and Staphylococcus aureus in disc diffusion assays .
| Microorganism | Activity Level |
|---|---|
| Bacillus cereus | High |
| Staphylococcus aureus | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been widely documented. Compounds with this scaffold have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition leads to a reduction in pro-inflammatory mediators .
Study on Antitumor Activity
A notable case study published in PMC evaluated a series of 1,2,4-oxadiazole derivatives for their antitumor effects against multiple human cancer cell lines. The study found that certain compounds exhibited selective cytotoxicity towards ovarian cancer cells with IC50 values significantly lower than those observed in normal cell lines .
Study on Antimicrobial Efficacy
Another study focused on synthesizing new oxadiazole-thione derivatives and assessing their antimicrobial activity against a variety of pathogens. The results indicated that modifications in the piperidine side chains enhanced both antimicrobial and anticancer activities .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Targeting enzymes such as TS and HDACs.
- Induction of Apoptosis : Activating apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways : Inhibiting COX enzymes to reduce inflammation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapies. The compound has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The oxadiazole moiety in the compound is believed to interfere with cellular processes leading to apoptosis in cancer cells.
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against multiple cancer types, including breast cancer (MCF-7), colon cancer (HCT-116), and leukemia cell lines.
For instance, compounds similar to 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone have been reported to exhibit IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Other Pharmacological Activities
Beyond anticancer properties, oxadiazole derivatives are also being explored for their:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research indicates potential use in treating inflammatory diseases due to their ability to modulate immune responses.
Study 1: Antiproliferative Activity
A study conducted on a series of oxadiazole derivatives revealed that certain substitutions on the phenyl rings significantly enhanced their cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups at specific positions was crucial for maximizing biological activity .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to key enzymes and receptors, potentially inhibiting their function .
Chemical Reactions Analysis
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is a key structural feature influencing reactivity.
Electrophilic Substitution :
The oxadiazole ring undergoes electrophilic substitution at specific positions. For example:
-
Nitration : Occurs at the C3 position under nitrating agents (e.g., HNO₃/H₂SO₄), yielding nitro derivatives.
-
Halogenation : Bromination with Br₂/FeBr₃ introduces halogen atoms at the C5 position .
Ring-Opening Reactions :
Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis:
-
Acidic Hydrolysis : Forms hydrazide intermediates (e.g., N-(2-fluorophenyl)hydrazinecarboxamide ).
-
Basic Hydrolysis : Produces carboxylic acid derivatives via cleavage of the oxadiazole ring .
Oxidation of the Thioether Group
The thioether (-S-) group undergoes oxidation to yield sulfoxides or sulfones:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hours | Sulfoxide derivative | 75% |
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT | Sulfone derivative | 82% |
This reactivity is critical for modifying the compound’s polarity and biological activity.
Functionalization of the Piperidine Ring
The piperidine moiety participates in nucleophilic substitution and alkylation reactions:
Acylation :
Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) yields N-acetylpiperidine derivatives :
Conditions : Dichloromethane, 0°C → RT, 12 hours .
Alkylation :
The secondary amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts :
Conditions : DMF, 60°C, 24 hours .
Reduction Reactions
Oxadiazole Ring Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole ring to a diamine derivative :
Conditions : Tetrahydrofuran (THF), reflux, 8 hours.
Thioether Reduction :
Catalytic hydrogenation (H₂/Pd-C) converts the thioether group to a thiol :
Conditions : Ethanol, RT, 4 hours.
Fluorophenyl Group Reactivity
The fluorinated aromatic rings participate in cross-coupling reactions :
Suzuki Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives:
Conditions : Dioxane/H₂O, 80°C, 12 hours.
Stability Under Thermal and Acidic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 220°C , with the thioether group being the most thermally labile. Under strong acidic conditions (HCl, 6M), the piperidine ring undergoes protonation, enhancing solubility but reducing stability over prolonged exposure .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,4-Oxadiazole Derivatives
Compounds containing the 1,2,4-oxadiazole scaffold are widely explored for their metabolic stability and bioactivity. Key comparisons include:
Key Observations :
- Fluorine substitution on the oxadiazole’s aryl group (as in the target compound) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
- The methylenepiperidine-oxadiazole linkage in the target compound may confer greater conformational flexibility than methoxy-linked analogs (e.g., EP 1 808 168 B1) .
Piperidine-Containing Compounds with Thioether Linkages
Thioether-based piperidine derivatives are often explored for CNS activity. Notable analogs include:
Key Observations :
- The target compound’s 4-fluorophenylthio group may improve membrane permeability compared to thienyl or pyridinyl substituents .
- Thioether linkages in similar compounds (e.g., ) are synthesized via nucleophilic substitution, suggesting compatibility with the target’s proposed route .
Fluorinated Aryl Derivatives
Fluorine substitution is a critical determinant of bioactivity and pharmacokinetics:
Key Observations :
- The 2-fluorophenyl group on the target’s oxadiazole may reduce steric hindrance compared to bulkier substituents (e.g., 3-fluorophenyl in ) .
- Dual fluorination (as in ) often enhances target selectivity but may increase toxicity risks, whereas the target compound’s single fluorine substitution balances potency and safety .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
